molecular formula C6H9NO2 B2375337 3-Methylpiperidine-2,4-dione CAS No. 1547067-72-0

3-Methylpiperidine-2,4-dione

Cat. No.: B2375337
CAS No.: 1547067-72-0
M. Wt: 127.143
InChI Key: IODBWDRWIKQSOS-UHFFFAOYSA-N
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Description

3-Methylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Scientific Research Applications

Synthesis and Flavoring

A practical synthesis of 3-methylpiperidine-2,4-dione derivatives demonstrates their potential as intense strawlike and fruity flavored compounds. This synthesis involves aldol condensation and oxidation processes, leading to high-purity compounds useful in flavoring applications (Kato & Yuasa, 2001).

Schiff Base Formation

Research on this compound includes its use in forming Schiff bases. These bases, derived from reactions with compounds like 3,4-diaminopyridine, have applications in molecular structure studies, demonstrated through single crystal X-ray analysis (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Photolithography

This compound derivatives have been explored as photoactive substrates in microlithography. These derivatives, after undergoing specific chemical reactions, show potential in the design of nonchemically amplified photoresists for deep ultraviolet applications (Tattersall et al., 2004).

Fluorescence Probes

Condensation and ring-closing reactions involving this compound derivatives have led to the synthesis of compounds with potential as fluorescence probes. These probes, due to their unique absorption and emission wavelengths, can be useful in biological pathway tracing (Prior et al., 2014).

Copper Corrosion Inhibition

Derivatives of this compound have been studied for their ability to inhibit copper corrosion in acidic solutions. This research shows that these compounds effectively decrease corrosion rates, making them valuable in materials science and engineering (Fiala et al., 2007).

Mechanism of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) .

It has a storage temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H303, H315, H319, H335 .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored at low temperatures to maintain its stability .

Properties

IUPAC Name

3-methylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-5(8)2-3-7-6(4)9/h4H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODBWDRWIKQSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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